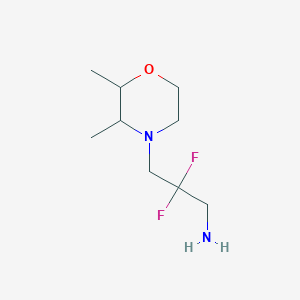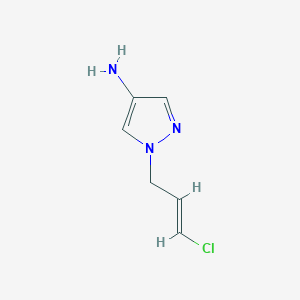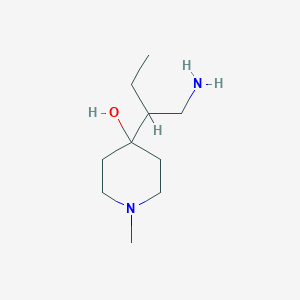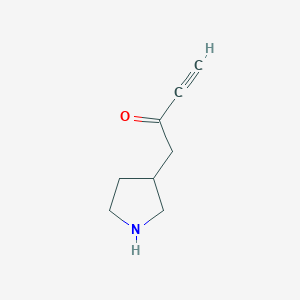
3-(2,3-Dimethylmorpholin-4-yl)-2,2-difluoropropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,3-Dimethylmorpholin-4-yl)-2,2-difluoropropan-1-amine is a synthetic organic compound that features a morpholine ring substituted with dimethyl groups and a difluoropropan-1-amine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dimethylmorpholin-4-yl)-2,2-difluoropropan-1-amine typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.
Dimethylation: The morpholine ring is then dimethylated using methyl iodide in the presence of a base such as potassium carbonate.
Introduction of the Difluoropropan-1-amine Moiety: The final step involves the reaction of the dimethylmorpholine with a difluoropropan-1-amine precursor under suitable conditions, such as the use of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,3-Dimethylmorpholin-4-yl)-2,2-difluoropropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
3-(2,3-Dimethylmorpholin-4-yl)-2,2-difluoropropan-1-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: It can be used in studies investigating the interaction of small molecules with biological targets, such as enzymes and receptors.
Wirkmechanismus
The mechanism of action of 3-(2,3-Dimethylmorpholin-4-yl)-2,2-difluoropropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved can include modulation of enzyme activity, receptor binding, and alteration of cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dimethylmorpholine: A simpler analog without the difluoropropan-1-amine moiety.
4-Dimethylaminomorpholine: Another analog with a different substitution pattern on the morpholine ring.
Difluoropropan-1-amine: The amine component without the morpholine ring.
Uniqueness
3-(2,3-Dimethylmorpholin-4-yl)-2,2-difluoropropan-1-amine is unique due to the combination of the morpholine ring with dimethyl substitutions and the difluoropropan-1-amine moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.
Eigenschaften
Molekularformel |
C9H18F2N2O |
|---|---|
Molekulargewicht |
208.25 g/mol |
IUPAC-Name |
3-(2,3-dimethylmorpholin-4-yl)-2,2-difluoropropan-1-amine |
InChI |
InChI=1S/C9H18F2N2O/c1-7-8(2)14-4-3-13(7)6-9(10,11)5-12/h7-8H,3-6,12H2,1-2H3 |
InChI-Schlüssel |
PHCVFVWGGSYZAP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(OCCN1CC(CN)(F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[5-(Aminomethyl)-2-furyl]benzamide](/img/structure/B13171547.png)



![4-[(4-Isopropylbenzoyl)amino]butanoic acid](/img/structure/B13171568.png)




![3-{3-Azabicyclo[3.1.0]hexan-3-yl}-2,2-difluoropropan-1-amine](/img/structure/B13171599.png)

![(2E)-2-[(4-bromophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one](/img/structure/B13171606.png)

